N-Fmoc-2-cyano-L-phenylalanine
Description
Significance of Unnatural Amino Acids in Contemporary Biochemical Research
The foundation of all proteins in nearly every organism is a set of just 20 canonical amino acids. While this limited set generates immense biological diversity, researchers have sought to expand this chemical repertoire to probe and manipulate biological systems in novel ways. Unnatural amino acids (UAAs) are non-proteinogenic amino acids—those not naturally encoded in the genetic code—that can be incorporated into peptides and proteins. nih.govsigmaaldrich.com
The introduction of UAAs is a cornerstone of modern chemical biology and protein engineering for several reasons:
Expansion of Chemical Diversity : UAAs introduce new chemical functionalities, such as unique side chains, backbones, or reactive groups, that are not present in natural amino acids. This allows for the creation of proteins with novel catalytic activities, enhanced stability, or specific binding properties. highfine.com
Site-Specific Probes : Many UAAs are designed to act as probes. By incorporating amino acids with fluorescent, photo-crosslinking, or isotopically labeled side chains, scientists can study protein structure, dynamics, and interactions with unprecedented precision. nih.govsigmaaldrich.com
Protein Engineering and Design : By replacing natural amino acids with UAAs, researchers can fine-tune the structure and function of proteins. This includes altering an enzyme's substrate specificity, enhancing its thermal stability, or designing entirely new protein-based materials. highfine.com
The ability to move beyond nature's 20 amino acids has opened up new frontiers in biotechnology, materials science, and medicine, making UAAs indispensable tools for contemporary research.
Contextualizing N-Fmoc-2-cyano-L-phenylalanine within the Unnatural Amino Acid Landscape
This compound is a highly specialized UAA designed primarily for use in chemical peptide synthesis. Its structure can be broken down into three key components: the L-phenylalanine backbone, the N-terminal Fmoc protecting group, and the 2-cyano group on the phenyl ring.
L-phenylalanine Core : Provides the basic amino acid structure.
Fmoc Group (9-fluorenylmethoxycarbonyl) : This is a temporary protecting group attached to the nitrogen atom of the amino acid. The Fmoc group is stable under many reaction conditions but can be cleanly removed with a mild base. This characteristic makes it central to Fmoc solid-phase peptide synthesis (SPPS) , the dominant method for chemically synthesizing peptides in the laboratory. nih.gov The presence of the Fmoc group designates this compound as a "building block" ready for incorporation into a growing peptide chain. chemimpex.comchemimpex.com
2-Cyano Group (-CN) : This nitrile group is positioned at the ortho position of the phenylalanine ring. The cyano group is a unique functional handle; its presence enhances the molecule's reactivity and provides opportunities for further chemical modification. chemimpex.comchemimpex.com This functionality is not found in any of the 20 canonical amino acids.
Within the vast library of available UAAs, this compound is therefore categorized as a protected building block for SPPS, enabling the site-specific introduction of a cyano-functionalized aromatic side chain into a synthetic peptide. anaspec.com
| Property | Data |
| Synonyms | Fmoc-L-Phe(2-CN)-OH, Fmoc-o-Cyano-L-Phe-OH |
| CAS Number | 401933-16-2 |
| Molecular Formula | C₂₅H₂₀N₂O₄ |
| Molecular Weight | 412.4 g/mol |
| Appearance | White powder |
| Chemical properties of this compound. chemimpex.comchemimpex.com |
Overview of Key Academic Research Trajectories for this compound
The unique structural features of this compound have positioned it as a valuable reagent in several key areas of biochemical and pharmaceutical research.
Advanced Peptide Synthesis : The primary application is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Researchers use it to create complex, custom peptides that are not accessible through biological expression systems. Its inclusion allows for the precise placement of a cyano group within a peptide sequence, which can be used to modulate the peptide's structure and function. chemimpex.comanaspec.com
Drug Discovery and Development : The compound is frequently used in the design of novel therapeutic peptides. chemimpex.comchemimpex.com The cyano group can influence the peptide's conformation and binding affinity to biological targets. Furthermore, it can serve as a reactive site for attaching other molecules, a strategy used in creating targeted drug delivery systems or enhancing the efficacy of peptide-based drugs. chemimpex.comchemimpex.com
Development of Molecular Probes : The cyano group has distinct spectroscopic properties. While much of the detailed research has focused on its isomer, p-cyano-L-phenylalanine, the nitrile group in general is a known infrared and fluorescent reporter. acs.orgnih.govnih.gov this compound is utilized to incorporate the cyano group into peptides, which can then be used as fluorescent probes to study biological processes, such as protein-protein interactions or protein folding, in living cells. chemimpex.comnih.gov
Bioconjugation and Materials Science : The unique reactivity of the cyano group facilitates bioconjugation, which is the process of linking biomolecules to other molecules or surfaces. chemimpex.com This is critical for developing targeted diagnostics and therapies. In materials science, the incorporation of this UAA can influence the self-assembly of peptides, leading to the development of novel hydrogels and nanomaterials for applications like tissue engineering. chemimpex.com
| Research Area | Application of this compound |
| Peptide Synthesis | Serves as a key building block in solid-phase peptide synthesis (SPPS) to create complex peptides. chemimpex.comchemimpex.com |
| Drug Development | Used to design bioactive peptides and novel therapeutics with enhanced properties. chemimpex.comchemimpex.com |
| Fluorescent Probes | Incorporated into peptides to create probes for visualizing biological processes. chemimpex.com |
| Bioconjugation | The cyano group acts as a handle for attaching peptides to other molecules for targeted therapies. chemimpex.com |
| Material Science | Employed in the development of advanced materials like hydrogels and nanomaterials. chemimpex.com |
| Key research applications of this compound. |
Structure
3D Structure
Properties
IUPAC Name |
3-(2-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-8-2-1-7-16(17)13-23(24(28)29)27-25(30)31-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFGBBASKOIPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for N Fmoc 2 Cyano L Phenylalanine and Its Derivatives
Principles and Optimization of Fmoc-Mediated Solid-Phase Peptide Synthesis (SPPS) for N-Fmoc-2-cyano-L-phenylalanine Incorporation
The integration of this compound into peptide chains is primarily achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov This method allows for the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support. The Fmoc protecting group on the N-terminus of the amino acid is stable under acidic conditions but can be readily removed with a mild base, such as piperidine, allowing for the next coupling cycle.
The incorporation of this compound follows the standard SPPS protocol. However, potential challenges can arise, such as epimerization at the α-carbon during Fmoc removal, a phenomenon that can be exacerbated by the electron-withdrawing nature of the cyano group. chemrxiv.org Optimization of coupling reagents and conditions is crucial to ensure high yields and minimize side reactions. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) in the presence of an additive such as Oxyma or HOBt (Hydroxybenzotriazole), or pre-activated esters like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The choice of solvent and reaction time also plays a significant role in the efficiency of the coupling reaction.
The position of 2-cyano-L-phenylalanine (PheCN) within a peptide sequence is a critical consideration, as it can serve as a spectroscopic probe to investigate protein and peptide structure, dynamics, and interactions. nih.govnih.govescholarship.org The cyano group's vibrational frequency and fluorescence properties are sensitive to the local environment, including solvent exposure and proximity to other amino acid side chains. nih.govresearchgate.netrsc.org
For instance, the fluorescence of p-cyanophenylalanine (p-PheCN) can be quenched by specific amino acid residues like tyrosine, histidine, and methionine, making it a useful tool for studying protein folding and conformational changes. nih.govescholarship.orgrsc.org Researchers have designed peptides with strategically placed p-PheCN-histidine or p-PheCN-tyrosine pairs to act as high-sensitivity probes for α-helix formation. nih.gov In one study, 2-cyanophenylalanine (Phe2CN) and 4-cyanophenylalanine (Phe4CN) were incorporated at different positions in a peptide to simultaneously monitor multiple sites during its binding to calmodulin. nih.gov The fluorescence of Phe4CN, placed in a hydrophobic binding pocket, was quenched upon binding, while the emission of Phe2CN, located in an exposed region, remained unchanged. nih.gov This demonstrates the ability of cyanophenylalanine isomers to report on distinct local environments within the same peptide. nih.gov
The purity of the this compound building block is paramount for the successful synthesis of well-defined peptides. Commercially available this compound typically has a purity of 95-98% or higher. scbt.comsigmaaldrich.comachemblock.comnextpeptide.com Impurities can lead to the formation of deletion sequences or peptides with incorrect modifications, complicating purification and characterization of the final product.
Standard analytical techniques are employed for quality control. High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the building block, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm its identity and structural integrity. It is crucial to ensure the absence of diastereomeric impurities, which can arise during the synthesis of the unnatural amino acid.
Table 1: Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 401933-16-2 | scbt.comsigmaaldrich.comachemblock.com |
| Molecular Formula | C25H20N2O4 | scbt.comsigmaaldrich.comachemblock.com |
| Molecular Weight | 412.44 g/mol | scbt.comsigmaaldrich.com |
| Purity | ≥95-98% | scbt.comsigmaaldrich.comachemblock.comnextpeptide.com |
| Appearance | White powder | sigmaaldrich.com |
| Storage | 0-8 °C | sigmaaldrich.com |
Chemical Approaches for Site-Specific Incorporation of 2-cyano-L-phenylalanine into Proteins
Beyond peptide synthesis, the site-specific incorporation of 2-cyano-L-phenylalanine into larger proteins is achieved through the powerful technique of genetic code expansion. acs.orgnih.govaddgene.org This method utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to introduce the non-canonical amino acid in response to a specific codon, typically the amber stop codon (UAG). nih.govacs.orggoogle.comcardiff.ac.uknih.govnih.govresearchgate.net
An engineered aminoacyl-tRNA synthetase, specific for 2-cyanophenylalanine, charges its cognate suppressor tRNA with this unnatural amino acid. nih.govacs.org This charged tRNA then delivers the 2-cyanophenylalanine to the ribosome, where it is incorporated into the growing polypeptide chain at the position encoded by the amber codon. nih.govacs.orggoogle.comnih.gov This technology has been successfully applied in various host organisms, including E. coli, yeast, and mammalian cells. acs.orgnih.gov
Researchers have developed and optimized these orthogonal systems to improve the efficiency and fidelity of incorporation. nih.govacs.orgcapes.gov.bracs.org For example, a p-cyanophenylalanine-specific aminoacyl-tRNA synthetase (pCNF-RS) has been shown to be highly permissive for a range of unnatural amino acids while discriminating against the 20 canonical ones. nih.govacs.orgcapes.gov.br The crystal structure of this synthetase complexed with p-cyanophenylalanine has provided insights into the structural basis of its substrate specificity. nih.govacs.org This approach has enabled the introduction of 2-cyanophenylalanine as a fluorescent or infrared probe to study protein structure, dynamics, and interactions in a cellular context. nih.govnih.gov
Advanced Functionalization Strategies Utilizing the Cyano Moiety of this compound Derivatives
The cyano group of 2-cyanophenylalanine serves as a versatile chemical handle for post-synthetic modification of peptides and proteins. nih.govnih.gov Its unique reactivity allows for a variety of chemical transformations to introduce new functionalities.
The reactivity of the cyano group can be modulated to enhance its utility in bioconjugation. One notable reaction is the [3+2] cycloaddition with azides to form tetrazoles, a reaction often referred to as a "click" reaction. acs.orgscispace.com This reaction is highly specific and can be performed under biocompatible conditions. For example, peptides containing cyanophenylalanine have been reacted with azide-terminated self-assembled monolayers to create functionalized surfaces. acs.orgscispace.com
Another important reaction is the condensation of the cyano group with a 1,2-aminothiol, such as an N-terminal cysteine residue, to form a thiazoline (B8809763) ring. researchgate.netrsc.org This reaction is particularly useful for peptide macrocyclization and has been shown to proceed efficiently under mild, aqueous conditions. researchgate.netrsc.orgnih.gov The reactivity of the cyano group can be influenced by its electronic environment. For instance, 2-cyanopyridines, which are electronically similar to 2-cyanophenylalanine, show enhanced reactivity towards thiols when electron-withdrawing groups are present on the pyridine (B92270) ring. nih.gov This principle can be applied to the design of more reactive cyanophenylalanine derivatives for specific bioconjugation applications.
Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. While specific chemo-enzymatic strategies for derivatizing this compound are still an emerging area of research, the principles of this approach hold significant promise. Enzymes could be used to catalyze the modification of the cyano group or adjacent functionalities with high specificity and under mild conditions.
For example, enzymes could be employed to selectively deprotect or modify the peptide backbone in the vicinity of the cyanophenylalanine residue, allowing for subsequent chemical derivatization at that site. Conversely, the unique properties of the cyanophenylalanine residue could be used to direct the action of an enzyme. The development of such chemo-enzymatic strategies will further expand the utility of this compound in creating complex and functionalized biomolecules.
Table 2: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-cyano-L-phenylalanine | Phe2CN |
| 4-cyanophenylalanine | Phe4CN, p-PheCN |
| Piperidine | - |
| N,N'-diisopropylcarbodiimide | DIC |
| Hydroxybenzotriazole | HOBt |
| 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| Tyrosine | Tyr |
| Histidine | His |
| Methionine | Met |
| Calmodulin | CaM |
| Cysteine | Cys |
| 2-cyanopyridine | - |
| Azide | - |
| Tetrazole | - |
Applications of N Fmoc 2 Cyano L Phenylalanine in Peptide and Protein Design and Engineering
Rational Design and Synthesis of Bioactive Peptides Incorporating N-Fmoc-2-cyano-L-phenylalanine
The rational design of bioactive peptides often involves the incorporation of unnatural amino acids to overcome the limitations of natural peptides, such as poor stability and low bioavailability. sigmaaldrich.com this compound is employed in standard Fmoc-based solid-phase peptide synthesis (SPPS) to create peptides with novel properties. nih.govanaspec.com The synthesis involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid resin. nih.gov The incorporation of 2-cyano-L-phenylalanine can influence the peptide's conformation and its interactions with biological targets, potentially leading to enhanced potency and selectivity. chemimpex.comsigmaaldrich.com
Creation of Peptide Libraries for High-Throughput Screening
Combinatorial chemistry, particularly the "split-and-pool" synthesis method, allows for the generation of vast peptide libraries containing millions of unique sequences. nih.gov The inclusion of non-proteinogenic amino acids like 2-cyano-L-phenylalanine in these libraries dramatically increases their structural diversity and potential for discovering novel bioactive compounds. nih.gov Researchers have synthesized ultra-large chemical libraries containing various phenylalanine analogs to screen for high-affinity binders against protein targets. rsc.org While a specific library using this compound is not detailed in the provided results, the methodology is well-established for similar derivatives like Fmoc-4-cyano-L-phenylalanine. rsc.org
The process enables the systematic exploration of chemical space to identify peptides with desired biological activities, such as enzyme inhibition or receptor binding. High-throughput screening of these libraries can rapidly identify "hit" compounds that can be further optimized for therapeutic applications.
Exploration of Novel Peptide Structures and Functions
Incorporating 2-cyano-L-phenylalanine into a peptide sequence allows for the exploration of novel structures and functions. chemimpex.com The cyano group is a significant modification that can alter a peptide's properties in several ways:
Bioorthogonal Handle : The nitrile functionality can serve as a chemical handle for site-specific modifications. smolecule.com It can be used for "click chemistry" reactions or other selective ligations to attach fluorescent dyes, imaging agents, or other molecular probes, enabling detailed studies of peptide localization and interactions. smolecule.com
Enzyme Inhibition : The unique electronic properties of the cyano group can be exploited in the design of enzyme inhibitors, where it may interact with active site residues or participate in binding. chemimpex.com
This compound in Advanced Protein Engineering for Modulated Structure and Function
Protein engineering aims to create proteins with new or enhanced properties. The site-specific incorporation of unnatural amino acids (UAAs) is a powerful technique in this field, and this compound provides the necessary precursor for introducing 2-cyano-L-phenylalanine into proteins. uow.edu.au This allows for precise control over protein structure and function at the atomic level.
Site-Specific Introduction of Orthogonal Functionality into Proteins
A key application of 2-cyano-L-phenylalanine is its use as a tool for introducing an orthogonal functionality into a protein's structure. This is typically achieved by engineering the cellular protein synthesis machinery, specifically by creating an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes the unnatural amino acid and incorporates it in response to a specific codon (e.g., the amber stop codon). uow.edu.aunih.govacs.org
The cyano group of the incorporated residue offers unique capabilities:
Vibrational Reporter : The nitrile group (C≡N) has a distinct infrared (IR) stretching frequency that appears in a region of the IR spectrum with minimal interference from the rest of the protein. nih.gov The exact frequency of this vibration is sensitive to the local environment, making 4-cyano-L-phenylalanine a useful probe for studying protein structure, dynamics, and interactions with ligands. nih.govacs.org This principle is directly applicable to the 2-cyano isomer.
Chemical Ligation : The cyano group can be used for bioorthogonal reactions, allowing for the specific labeling of proteins with probes or other molecules in a complex biological environment. caltech.edu
| Application | Technique | Function of Cyano Group | Reference Example |
| Probing Local Protein Environment | Site-Specific Incorporation via engineered tRNA synthetase | Vibrational Reporter (IR Spectroscopy) | 4-cyano-L-phenylalanine (pCNPhe) incorporated into superfolder green fluorescent protein (sfGFP). nih.govacs.org |
| Post-Translational Modification | Enzymatic transfer via L,F-transferase | Bioorthogonal Handle | p-cyanophenylalanine transferred to the N-terminus of a dipeptide substrate. caltech.edu |
Altering Protein Tertiary Structure and Conformational Preferences
The introduction of a non-canonical amino acid like 2-cyano-L-phenylalanine can directly influence a protein's structure and stability. sigmaaldrich.com The substitution of a natural amino acid with this analog can induce specific changes due to its distinct size, shape, and electronic properties.
Research on a designed miniprotein demonstrated that substituting tyrosine with various phenylalanine derivatives, including p-cyano-phenylalanine, significantly impacted the protein's thermal stability. nih.gov The stability (measured as the midpoint unfolding temperature, TM) was sensitive to the electronic nature of the substituent on the phenyl ring. nih.gov Such studies provide insight into the non-covalent interactions that stabilize protein folds and demonstrate how the cyano group can be used to fine-tune these interactions. nih.gov This allows for the rational design of proteins with enhanced stability or altered conformational states. sigmaaldrich.com
Development of Peptidomimetics Utilizing this compound and its Analogs
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. sigmaaldrich.com Unnatural amino acids are fundamental building blocks in the creation of peptidomimetics. sigmaaldrich.com
This compound and its analogs are listed as components in the synthesis of peptidomimetic macrocycles. google.comgoogle.com These structures often incorporate non-peptide bonds or modified residues to constrain the molecule into a bioactive conformation, which can lead to increased affinity and selectivity for a biological target. google.com The inclusion of 2-cyano-L-phenylalanine can contribute to these structural constraints and introduce a functional group for further derivatization. chemimpex.com The development of peptidomimetics is a key strategy in modern drug discovery, aiming to convert bioactive peptides into more viable drug candidates. sigmaaldrich.com
An article focusing solely on the chemical compound “this compound” and its specific applications as requested cannot be generated at this time.
Extensive searches for scientific literature detailing the use of this compound for "Enhancing Conformational Restraints and Molecular Scaffolding" and in "Design Principles for Improved Peptide Analogs" did not yield specific research findings, data tables, or detailed discussions.
The available literature predominantly focuses on a different isomer, N-Fmoc-4-cyano-L-phenylalanine (p-cyanophenylalanine), which is widely used as a fluorescent probe to study protein and peptide structure. While there are general mentions of 2-cyanophenylalanine's potential as a spectroscopic probe, specific studies detailing its role in conformational control or as a foundational element in peptide analog design are not available in the search results. General principles regarding the use of non-canonical amino acids or the effects of electron-withdrawing groups on molecular assembly exist, but there is no specific data directly related to the application of the 2-cyano isomer in the requested contexts.
Therefore, due to the lack of specific and detailed research findings for this compound within the scope of the provided outline, it is not possible to create a thorough, informative, and scientifically accurate article that adheres to the user's strict requirements.
N Fmoc 2 Cyano L Phenylalanine As an Advanced Spectroscopic Probe in Biophysical Investigations
Fluorescence Spectroscopy Applications of 2-cyano-L-phenylalanine as an Intrinsic Probe
The unnatural amino acid 2-cyano-L-phenylalanine, also known as p-cyanophenylalanine (PheCN), has become a valuable spectroscopic tool in biophysical studies. nih.govnih.gov Its utility stems from its unique fluorescent properties, which are highly sensitive to the local molecular environment. nih.govnih.gov Unlike naturally occurring fluorescent amino acids such as tryptophan, PheCN is small and structurally similar to phenylalanine, allowing it to be incorporated into proteins with minimal structural perturbation, especially when replacing a native phenylalanine or tyrosine residue. nih.govnih.gov The fluorescence quantum yield of PheCN in water is approximately five times greater than that of phenylalanine, and it can be selectively excited even in the presence of other aromatic amino acids, enhancing its versatility as a fluorescent probe. nih.govnih.gov These characteristics make it an effective tool for investigating protein structure, dynamics, folding, and binding interactions. nih.govnih.gov
Environmental Sensitivity and Modulation of Fluorescence Quantum Yield by Local Environment
The fluorescence of 2-cyano-L-phenylalanine is not constant; rather, it is significantly modulated by its immediate surroundings. nih.gov This environmental sensitivity, particularly to factors like hydrogen bonding and local polarity, is the foundation of its use as a spectroscopic probe. nih.govnih.gov Changes in the fluorescence quantum yield and lifetime of PheCN provide detailed insights into the microenvironment of the probe within a peptide or protein. nih.gov
Hydrogen bonding plays a critical role in modulating the fluorescence quantum yield of 2-cyano-L-phenylalanine. nih.gov Systematic studies have shown that the fluorescence quantum yield tends to increase as the hydrogen-bonding ability of the surrounding solvent increases. nih.gov This phenomenon is primarily governed by the influence of hydrogen bonding on the non-radiative decay rate of the probe's excited state. nih.gov
Research has established a linear relationship between the fluorescence lifetime of PheCN and the Kamlet-Taft hydrogen bond donating (α) parameter of protic solvents. nih.gov The Kamlet-Taft α parameter is an empirical measure of a solvent's hydrogen-bond donating capability. nih.gov A larger α value, indicating a stronger hydrogen-bond donating solvent, corresponds to a slower non-radiative decay rate and thus a longer fluorescence lifetime. nih.gov This suggests that hydrogen bonding interactions between the solvent and the cyano (C≡N) group of PheCN mediate its fluorescence. nih.gov Consequently, the fluorescence lifetime is particularly useful for probing the local hydration status around the probe within a protein. nih.gov Dehydration, or the removal of the probe from an aqueous environment, leads to a decrease in fluorescence. nih.govnih.gov
| Solvent | Kamlet-Taft α Parameter | Fluorescence Quantum Yield (QY) | Fluorescence Lifetime (τ) in ns |
|---|---|---|---|
| Water | 1.17 | 0.11 | 7.8 |
| Methanol | 0.98 | 0.09 | 7.0 |
| Ethanol | 0.86 | 0.08 | 6.6 |
| Acetonitrile | 0.19 | 0.02 | 1.5 |
| Dioxane | 0.00 | 0.01 | 0.8 |
The fluorescence of 2-cyano-L-phenylalanine is also highly sensitive to the polarity of its microenvironment, making it an excellent probe for determining the degree of solvent exposure of a particular residue in a protein. nih.govnih.gov The polarity of the cyano group is considered intermediate, falling between that of a methylene (B1212753) and an amide group, which allows it to be readily incorporated into both hydrophobic and hydrophilic protein environments. nih.gov
Generally, a decrease in fluorescence intensity is observed when the probe is moved from a polar, aqueous environment to a less polar, non-aqueous one (a process often associated with dehydration). nih.govnih.gov This property is exploited to monitor processes that involve the exclusion of water, such as a residue becoming buried within a protein's interior during folding or binding events. nih.gov For instance, researchers have incorporated 2-cyano-L-phenylalanine at specific sites in proteins to probe their local environments. acs.org Studies on superfolder green fluorescent protein (sfGFP) with the probe at different locations demonstrated its ability to distinguish between solvent-exposed, partially buried, and fully interior sites. acs.org However, interpreting fluorescence changes requires caution, as other factors can influence the quantum yield. In one study of the protein NTL9, a low fluorescence signal was initially thought to indicate that the probe was sequestered from the solvent in the protein's core. nih.gov Further investigation revealed that the fluorescence was actually being quenched by a nearby tyrosine residue and that the probe was, in fact, exposed to the solvent. nih.gov
Probing Protein Folding Pathways and Conformational Dynamics
The environmental sensitivity of 2-cyano-L-phenylalanine makes it a powerful tool for studying the complex processes of protein folding and conformational changes. nih.govnih.gov By strategically replacing a native amino acid with this probe, researchers can use fluorescence to track changes in the local environment of a specific site as the protein folds into its native structure. nih.govacs.org
A key event in the folding of many globular proteins is the formation of a stable hydrophobic core, where nonpolar side chains are sequestered from the aqueous solvent. nih.gov 2-cyano-L-phenylalanine can be used to directly monitor this process. nih.govacs.org In a notable study, this technique was applied to the N-terminal domain of the ribosomal protein L9 (NTL9). nih.gov
In this research, Phenylalanine 5, a residue that is completely buried within the hydrophobic core of folded NTL9, was replaced with 2-cyano-L-phenylalanine. nih.govacs.org In the unfolded state, the probe is exposed to the aqueous solvent and exhibits a certain level of fluorescence. nih.gov As the protein folds and the hydrophobic core forms, the probe is sequestered from water, leading to a change in its fluorescence signal. nih.govnih.gov This change allows for real-time monitoring of the core formation, providing kinetic data on this critical folding step. nih.gov The variant protein containing the probe was shown to adopt the same fold as the wild-type protein, validating its use as a minimally perturbative probe. nih.govacs.org
Many smaller proteins fold in a cooperative, two-state manner, transitioning from the unfolded ensemble to the native state without significantly populating any intermediate states. nih.gov 2-cyano-L-phenylalanine has been instrumental in verifying such mechanisms. nih.govacs.org
Investigation of Protein-Membrane Interactions and Hydration Status
The fluorescence of 2-cyano-L-phenylalanine (PheCN) is particularly sensitive to its hydration status, a property that is exploited to study the interactions between proteins or peptides and biological membranes. A significant change in fluorescence quantum yield is often observed when a PheCN-labeled peptide transitions from an aqueous solution to the hydrophobic environment of a lipid bilayer.
Dehydration of the cyano group upon insertion into a membrane typically leads to a notable decrease in fluorescence intensity. nih.gov This phenomenon provides a direct method for monitoring processes that involve the exclusion of water, such as a peptide binding to or inserting into a membrane. nih.govnih.gov For instance, analogs of the membrane-active lipopeptaibiotic trichogin GA IV, labeled with a derivative of cyanophenylalanine, were used to assess peptide-membrane interactions. nih.govresearchgate.net Fluorescence and Attenuated Total Reflectance (ATR)-IR techniques confirmed that the spectroscopic properties of the 4-cyanobenzyl chromophore are sensitive markers of the local environment, allowing researchers to track the peptide's association with the membrane. nih.govresearchgate.net
Furthermore, the probe can be used to dissect the kinetics of membrane penetration. By creating a pH gradient across a vesicle membrane, the change in PheCN fluorescence can report on the translocation of a peptide from the exterior to the interior of the vesicle, as the protonation state of nearby groups can also influence its fluorescence. nih.gov
Studies on Protein-Protein Interactions and Amyloid Formation
The sensitivity of 2-cyano-L-phenylalanine's fluorescence to its local environment makes it a valuable probe for studying protein-protein and protein-peptide interactions. nih.gov Changes in fluorescence can signal binding events, conformational changes upon association, and the formation of larger protein aggregates.
This probe has found application in the study of amyloid formation, a process central to several neurodegenerative diseases. nih.gov Phenylalanine itself has been shown to self-assemble into fibrils with amyloid-like characteristics, suggesting a potential etiological role in phenylketonuria (PKU). nih.govrsc.org At pathological concentrations, L-phenylalanine can form toxic fibrillar assemblies. nih.govnih.govlightsources.org By incorporating a cyanophenylalanine probe into peptides known to form amyloids, researchers can monitor the aggregation process. The changes in the probe's fluorescence signal the transition from soluble monomers to aggregated fibrillar structures, often reflecting the altered hydration and electrostatic environment within the amyloid core. nih.gov
Quenching Mechanisms of 2-cyano-L-phenylalanine Fluorescence
The fluorescence of 2-cyano-L-phenylalanine can be quenched by several mechanisms, providing another layer of information about protein structure and dynamics. nih.gov Understanding these quenching phenomena is crucial for the accurate interpretation of fluorescence data and for the rational design of specific biosensors. nih.gov
Several natural amino acid side chains can act as quenchers of cyanophenylalanine fluorescence when in close proximity. A systematic study of quenching effects in model peptides revealed a hierarchy of quenching efficiency among different amino acids. nih.gov
Tyrosine (Tyr): Tyrosine is a particularly effective quencher. The reduced fluorescence of a cyanophenylalanine probe in the native state of the protein NTL9 was initially thought to be due to sequestration from the solvent. However, further investigation revealed that the quenching was caused by interactions with a nearby tyrosine side chain, likely through a Fluorescence Resonance Energy Transfer (FRET) mechanism. nih.govresearchgate.net
Histidine (His): Histidine also acts as a quencher, with its efficiency depending on its protonation state. The deprotonated, neutral form of the imidazole (B134444) side chain is a more effective quencher than the protonated, positively charged form. nih.gov
Other Amino Acids: Other side chains, including Methionine (Met) and Cysteine (Cys), also exhibit quenching effects, although generally weaker than Tyrosine and deprotonated Histidine. nih.gov The deprotonated N-terminal amino group of a peptide can also be a significant quencher. nih.govresearchgate.net
The table below summarizes the quenching effects of various amino acid side chains on p-cyanophenylalanine fluorescence, as determined through systematic studies on model peptides.
| Quencher Side-Chain | Relative Quenching Effect | Proposed Mechanism |
| Tyrosine | Strong | FRET / Electron Transfer |
| Histidine (deprotonated) | Moderate-Strong | Electron Transfer |
| Methionine | Moderate | Electron Transfer |
| Cysteine | Moderate | Electron Transfer |
| Histidine (protonated) | Weak | Electron Transfer |
| Asparagine | Weak | - |
| Arginine | Weak | - |
| Lysine (protonated) | Weak | - |
This table is generated based on findings from systematic studies on p-cyanophenylalanine model peptides. nih.gov
The specific quenching of cyanophenylalanine fluorescence by certain amino acid side chains can be harnessed to design highly sensitive, site-specific probes for conformational changes, such as helix formation. nih.govnih.gov By placing a cyanophenylalanine residue and a quenching residue (like Histidine or Tyrosine) at specific positions within a peptide sequence (e.g., at positions i and i+4), the fluorescence intensity becomes a direct reporter of the secondary structure. nih.gov
In an unfolded, random coil state, the probe and the quencher are, on average, far apart, resulting in high fluorescence. Upon folding into an α-helix, the probe and quencher are brought into close proximity, leading to significant fluorescence quenching. This "on/off" signaling provides a high-contrast method for monitoring folding-unfolding transitions and protein dynamics. The cyanophenylalanine-Histidine pair is particularly useful as its sensitivity can be modulated by pH, complementing other probe pairs like Tryptophan-Histidine. nih.gov
Photoinduced electron transfer (PET) is a key mechanism responsible for the quenching of fluorescence when the fluorophore and a suitable electron-donating moiety are in close contact. nih.govresearchgate.net For cyanophenylalanine, amino acids with electron-rich side chains, such as tyrosine and tryptophan, or the deprotonated form of histidine, can act as electron donors, quenching the fluorescence upon van der Waals contact. nih.govnih.gov The swapping of amino acids near the N-terminus of a peptide containing cyanophenylalanine can lead to changes in quantum yield, which is suggestive of an electron transfer-based quenching mechanism. nih.gov This process is extremely sensitive to the distance and orientation between the donor and acceptor, making it an excellent reporter for monitoring the conformational dynamics of macromolecules. nih.gov
Infrared (IR) Spectroscopy Applications of 2-cyano-L-phenylalanine
Beyond its use in fluorescence, 2-cyano-L-phenylalanine is a powerful probe for infrared (IR) spectroscopy. nih.gov The nitrile group (C≡N) possesses a vibrational stretching frequency (~2230 cm⁻¹) that appears in a region of the IR spectrum that is free from interference from other protein backbone and side-chain absorptions. nih.govnih.gov
The exact frequency of the C≡N stretch is highly sensitive to its local environment, including:
Solvation and Hydrogen Bonding: The formation of hydrogen bonds to the nitrile nitrogen causes a blue shift (increase in frequency) in the IR absorption band. researchgate.netnih.gov This allows for detailed studies of the hydration status at specific sites within a protein.
Local Electrostatic Fields: The nitrile vibration is a sensitive Stark effect probe, meaning its frequency shifts in response to the local electric field. This property has been used to map the electric fields inside proteins and to monitor changes in redox states of nearby metal centers, such as iron-sulfur clusters. nih.gov
Conformational Dynamics: Two-dimensional infrared (2D IR) spectroscopy, using cyanophenylalanine as a probe, can be used to study molecular dynamics with high temporal and spatial resolution. acs.org Isotopic labeling (e.g., with ¹³C and ¹⁵N) of the cyano group can extend the vibrational lifetime of the probe, allowing for the observation of slower dynamic processes on longer timescales. acs.org The incorporation of a heavy atom like selenium in p-cyano-seleno-phenylalanine also dramatically increases the vibrational lifetime for these applications. iu.edu
This multifaceted utility makes 2-cyano-L-phenylalanine an exceptional tool for elucidating detailed information about protein structure, dynamics, and function that is often inaccessible with other biophysical methods. nih.govpsu.edu
C≡N Stretching Vibration as a Site-Specific Environmental Reporter
The nitrile group (C≡N) of cyanophenylalanine possesses a stretching vibration that appears in a region of the infrared (IR) spectrum (around 2200-2300 cm⁻¹) which is free from the absorption of naturally occurring biomolecules. nih.govnih.govacs.org This "transparent window" allows the C≡N vibration to be observed without interference from the complex background of protein signals, such as the strong amide I band. acs.orgnih.govnih.gov
The precise frequency of the C≡N stretching vibration is exquisitely sensitive to its local microenvironment. nih.govnih.govacs.org Factors such as local polarity, electric fields, and hydrogen bonding interactions can cause detectable shifts in the vibrational frequency. nih.govnih.gov For instance, studies on nitrile-derivatized amino acids like p-cyanophenylalanine (PheCN) have shown that the C≡N stretching frequency shifts by as much as ~10 cm⁻¹ to a higher frequency when the solvent is changed from a nonpolar environment like tetrahydrofuran (B95107) (THF), which mimics a protein's hydrophobic interior, to a polar, hydrogen-bonding environment like water. acs.orgresearchgate.net This sensitivity allows the nitrile group to act as a vibrational reporter, providing a direct readout of the hydrophobicity and electrostatic nature of its specific location within a protein. acs.orgresearchgate.net When incorporated at a site that becomes buried in the protein's interior, the C≡N stretch resembles that of the probe in THF, whereas a probe on the polar, water-exposed side of a helix shows a vibration similar to that in water. acs.orgresearchgate.net
| Environment | C≡N Frequency Shift | Implication |
| Hydrophobic Interior | Lower Frequency | Resembles non-polar solvents (e.g., THF) acs.org |
| Polar/Aqueous | Higher Frequency | Resembles polar, H-bonding solvents (e.g., H₂O) acs.org |
| Reduced State | Redshift (~1-2 cm⁻¹) | Reports on redox state of nearby iron-sulfur clusters nih.gov |
This technique has been used to map out the binding interfaces in protein-protein interactions, as the C≡N frequency of a cyanylated cysteine probe correlates with solvent exposure. acs.org Furthermore, it can function as a probe for the redox state of iron-sulfur clusters in metalloenzymes, with a discernible redshift observed upon reduction of a nearby cluster. nih.gov
Characterization of Protein Microenvironments and Dynamics with High Spatial and Temporal Resolution
By combining site-specific incorporation of cyanophenylalanine with advanced spectroscopic techniques like two-dimensional infrared (2D IR) spectroscopy, researchers can investigate the conformational heterogeneity and dynamics of proteins with exceptional spatial and temporal resolution. nih.govnih.gov 2D IR spectroscopy can resolve dynamics that occur on timescales ranging from femtoseconds to picoseconds, providing a window into the rapid structural fluctuations that are crucial for protein function. acs.orgnih.govstanford.edu
This approach allows for the characterization of the distribution of microenvironments experienced by the probe within a protein ensemble. nih.govnih.gov For example, 2D IR studies of the villin headpiece subdomain (HP35) labeled with a cyano-substituted phenylalanine revealed the presence of two distinct conformational states in the hydrophobic core, which exchange on a timescale slower than 10 picoseconds. acs.org These states were characterized by different C≡N peak frequencies (2228.7 cm⁻¹ and 2234.5 cm⁻¹) and distinct frequency-frequency correlation times (7.4 ps and 1.6 ps), suggesting one population is in a hydrophobic-like environment while the other is more solvent-exposed. acs.org
The application of 2D IR with p-cyanophenylalanine probes has been demonstrated in a Src homology 3 (SH3) domain, where labeling at six different sites revealed a wide range of microenvironments and distinct dynamic responses to ligand binding. nih.gov This methodology provides insights into how protein dynamics are affected by local structure and solvation and how they contribute to biological function. nih.gov Molecular dynamics simulations are often used in conjunction with these experiments to provide a more detailed, atomistic interpretation of the observed heterogeneity and dynamics. nih.govacs.orgnih.gov
Förster Resonance Energy Transfer (FRET) Studies with 2-cyano-L-phenylalanine
Förster resonance energy transfer (FRET) is a powerful technique for measuring distances on the order of 1-10 nanometers between a donor fluorophore and an acceptor chromophore. elifesciences.orgnih.gov The non-natural amino acid 2-cyanophenylalanine and its isomers have emerged as highly effective FRET probes, offering significant advantages over traditional bulky dye pairs, which can perturb the native protein structure. nih.govnih.gov
2-cyano-L-phenylalanine as a FRET Donor (e.g., with Tryptophan or Tyrosine)
p-Cyanophenylalanine (PheCN) has been established as an efficient FRET donor when paired with the natural amino acid tryptophan (Trp) as an acceptor. nih.govnih.gov This PheCN-Trp pair is particularly useful because both components are amino acids, which minimizes structural disruption, especially when PheCN is used to substitute a native phenylalanine or tyrosine residue. nih.govnih.gov The Förster distance (R₀), at which FRET efficiency is 50%, for the PheCN-Trp pair is approximately 15-16 Å. morressier.comnih.gov
Similarly, 2-cyanophenylalanine can be paired with tryptophan for FRET experiments, with a calculated R₀ of 15 Å. morressier.com The absorption spectrum of cyanophenylalanine derivatives is similar to that of tryptophan and tyrosine, but their fluorescence properties are sensitive to the local environment, which adds another layer of reporting capability. morressier.comnih.gov While tyrosine can also act as a FRET donor to tryptophan, the use of PheCN provides a more versatile tool that can be incorporated at virtually any desired position through peptide synthesis or genetic code expansion. nih.govresearchgate.net
| FRET Pair | Förster Distance (R₀) | Key Advantages |
| p-Cyanophenylalanine (Donor) - Tryptophan (Acceptor) | ~16 Å | Minimally perturbative; both are amino acids nih.govnih.govnih.gov |
| 2-Cyanophenylalanine (Donor) - Tryptophan (Acceptor) | ~15 Å | Allows for site-specific incorporation; minimal structural impact morressier.com |
Application in Probing Protein Conformational Changes and Inter-Residue Distances
The PheCN-Trp FRET pair has been successfully applied to monitor a wide range of biological processes involving changes in protein conformation. nih.gov By site-specifically incorporating the donor and acceptor at different positions, researchers can directly probe protein folding and unfolding transitions. nih.govnih.gov For example, this pair was used to study the urea-induced unfolding of the villin headpiece subdomain (HP35) and the lysin motif (LysM) domain, revealing subtle details about the unfolding pathways that were not apparent with other conformational probes. nih.gov
This methodology allows for the quantitative determination of inter-residue distances and the characterization of conformational distributions. nih.gov In a study of olfactory peptides, the incorporation of 2-cyanophenylalanine at various locations relative to a tryptophan at the N-terminus enabled the measurement of distances between 6 and 13 Å in different solvent environments, providing a spectroscopic report of structural dynamics. morressier.com By systematically varying the positions of the donor and acceptor, it is possible to map the sequence of conformational events that occur during protein folding or binding. nih.gov
Complementary Use with Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope-Labeled Biomolecules
The utility of cyanophenylalanine as a probe can be further enhanced by combining it with Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution. mdpi.com While NMR is immensely powerful, spectral complexity can be a challenge in larger proteins. mdpi.com The incorporation of probes with unique spectroscopic signatures can help overcome these limitations.
By synthesizing isotopomers of p-cyanophenylalanine (pCNPhe) labeled with stable isotopes such as ¹³C and ¹⁵N, researchers can create probes that are "visible" to both IR and NMR spectroscopy. nih.gov The use of isotope labeling allows for the unambiguous assignment of the nitrile symmetric stretching vibration in IR spectra. nih.gov In the context of NMR, isotope-labeled amino acids are invaluable for site-specific analysis. While ¹⁹F NMR is a common approach using fluorinated amino acids, the use of ¹³C- and ¹⁵N-labeled pCNPhe provides another avenue for probing local environments. anu.edu.au
This dual-spectroscopy approach allows for a more complete picture of protein structure and dynamics. The IR measurements provide ultrafast dynamic information, while NMR can yield detailed time-averaged structural restraints. The ability to incorporate multiple isotopic variants of pCNPhe into a single protein sample allows for the simultaneous probing of several distinct local environments, significantly increasing the amount of information that can be obtained from a single experiment. nih.gov
Emerging Research Directions and Future Prospects of N Fmoc 2 Cyano L Phenylalanine in Chemical Biology
Integration with Bioorthogonal Ligation Chemistries (e.g., Click Chemistry) for Biomolecule Conjugation
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are crucial for the specific labeling and tracking of biomolecules. The integration of unnatural amino acids like 2-cyano-L-phenylalanine into biomolecules provides a chemical handle that can be targeted by bioorthogonal ligation reactions, including the well-known "click chemistry". nih.gov
While direct participation of the nitrile group in canonical copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) is not typical, its presence offers unique opportunities for orthogonal bioconjugation strategies. The unique functional groups of N-Fmoc-2-cyano-L-phenylalanine make it suitable for bioconjugation, allowing for the attachment of biomolecules to other molecules or surfaces, which is vital for developing targeted diagnostics and therapies. chemimpex.com
The electrophilic nature of the nitrile carbon atom makes it susceptible to nucleophilic attack, a property that is being explored for the development of novel bioconjugation methods. One such strategy is the nitrile-aminothiol conjugation (NATC), which has emerged as a promising biocompatible ligation technique due to its high chemoselectivity. nih.gov Research has shown that the reaction between a heteroaromatic nitrile and an aminothiol (B82208) group can form a stable conjugate, and the reaction kinetics are pH-dependent, allowing for controlled, sequential, and dual conjugations. nih.gov This approach has been successfully applied to a range of complex biomolecules, including peptides, oligonucleotides, and small molecules, with rapid reaction times and high yields. nih.gov
Another avenue of exploration is the nitrile bis-thiol (NBT) reaction. ucl.ac.uk In this strategy, electron-deficient aryl nitriles react with 1,2-dithiols to form stable amino dithioacetals (ADTAs). ucl.ac.uk This reaction has been demonstrated to be effective for the site-selective modification of antibodies by targeting the reduced disulfide bonds in the antibody structure. ucl.ac.uk The ability to achieve stable bioconjugates through the reaction of the nitrile group with bis-thiols opens up new possibilities for creating antibody-drug conjugates and other targeted therapeutics.
| Strategy | Reactants | Product | Key Features |
|---|---|---|---|
| Nitrile-Aminothiol Conjugation (NATC) | Heteroaromatic Nitrile + Aminothiol | Stable Thiazoline (B8809763) or Thiazine | High chemoselectivity, pH-dependent kinetics, rapid and high-yielding. nih.gov |
| Nitrile Bis-Thiol (NBT) Reaction | Electron-deficient Aryl Nitrile + 1,2-Dithiol | Stable Amino Dithioacetal (ADTA) | Forms stable products, applicable to antibody modification. ucl.ac.uk |
Rational Design and Synthesis of Next-Generation Probes and Functional Biomolecules
The incorporation of this compound into peptides and proteins is a key strategy for the rational design of novel probes and functional biomolecules. The cyano group can serve as a unique spectroscopic reporter or a handle for further chemical modification. chemimpex.com
The photophysical properties of cyanophenylalanine derivatives make them valuable as fluorescent probes. nih.gov For instance, 4-cyanophenylalanine exhibits a quantum yield approximately five times greater than that of natural phenylalanine and can be excited at wavelengths that minimize interference from other aromatic amino acids like tryptophan. nih.gov Structural analogues, including 2-cyanophenylalanine, possess similar favorable photophysical properties, making them suitable for use in biological probes. nih.gov The fluorescence emission of p-cyano-phenylalanine is sensitive to the solvent environment, a property that can be exploited to study protein binding and folding events. nih.govresearchgate.net This sensitivity allows researchers to monitor changes in the local environment of the probe, providing insights into conformational changes in proteins. acs.org
Beyond probes, the self-assembly properties of Fmoc-modified amino acids are being harnessed to create functional biomaterials. Fmoc-phenylalanine is known for its ability to form hydrogels with various applications. The introduction of a cyano group in this compound can modulate these self-assembly properties and introduce new functionalities.
| Application | Key Feature of Cyanophenylalanine | Example Research Finding |
|---|---|---|
| Fluorescent Probes | Enhanced quantum yield and distinct excitation wavelength compared to natural amino acids. nih.gov | The fluorescence of p-cyano-phenylalanine is sensitive to its local environment, enabling the study of protein binding and conformational changes. nih.govacs.org |
| Infrared (IR) Probes | The nitrile stretching vibration is a sensitive reporter of the local electrostatic environment. | p-Cyano-l-phenylalanine has been used as an IR probe to characterize protein dynamics with high spatial and temporal resolution. acs.org |
| Functional Biomaterials | The Fmoc group promotes self-assembly into hydrogels and other nanostructures. | The incorporation of functional groups can tailor the properties of self-assembled materials for applications like drug delivery. |
Methodological Advancements in Site-Specific Unnatural Amino Acid Incorporation Techniques
The ability to incorporate unnatural amino acids like 2-cyano-L-phenylalanine at specific sites within a protein is crucial for many applications in chemical biology. This is typically achieved through the expansion of the genetic code, which involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon, most commonly the amber stop codon (TAG).
Significant progress has been made in developing and refining these techniques. Researchers have successfully incorporated a variety of unnatural amino acids, including phenylalanine derivatives with diverse functionalities, into proteins in both prokaryotic and eukaryotic expression systems. biorxiv.orgnih.gov For instance, p-iodo-L-phenylalanine has been site-specifically incorporated into proteins to facilitate structure determination through X-ray crystallography. nih.gov
Recent advancements include the development of modular and genetically encoded systems that combine the biosynthesis of phenylalanine derivatives from simple precursors with their site-specific incorporation into target proteins within a single engineered bacterial host. biorxiv.org This approach streamlines the process and makes the incorporation of unnatural amino acids more accessible and cost-effective. These platforms exhibit broad substrate specificity, allowing for the biosynthesis and incorporation of a variety of phenylalanine analogues. biorxiv.org Such methodological improvements are critical for advancing the use of this compound and other unnatural amino acids in creating proteins with novel functions and properties.
Q & A
Basic Questions
Q. What are the key steps in synthesizing and purifying N-Fmoc-2-cyano-L-phenylalanine for peptide synthesis?
- Methodology : Synthesis typically involves introducing the cyano group at the 2-position of phenylalanine via electrophilic aromatic substitution or cross-coupling reactions, followed by Fmoc protection using Fmoc-Cl under alkaline conditions. Purification is achieved via reverse-phase HPLC or flash chromatography, with characterization by H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .
- Critical Considerations : Ensure anhydrous conditions during Fmoc protection to avoid side reactions. Monitor reaction progress via TLC (silica gel, UV detection) to minimize byproducts.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Techniques :
- NMR Spectroscopy : H NMR confirms the presence of Fmoc aromatic protons (δ 7.2–7.8 ppm) and the cyano group’s electronic effects on adjacent protons. C NMR identifies the nitrile carbon (~115 ppm) .
- Mass Spectrometry : HRMS (ESI or MALDI-TOF) verifies molecular weight (expected [M+H]: ~428.4 g/mol).
- HPLC : Retention time consistency (C18 column, acetonitrile/water gradient) ensures >95% purity .
Advanced Research Questions
Q. How does the steric and electronic effects of the 2-cyano group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?
- Mechanistic Insight : The electron-withdrawing cyano group reduces nucleophilicity of the α-amine, potentially slowing acylation. Steric hindrance at the 2-position may further reduce coupling rates.
- Optimization Strategies :
- Use coupling reagents like HATU or PyBOP (2–4 equiv) with 10% v/v DIEA in DMF to enhance activation.
- Extend coupling times (60–90 min) and employ double couplings for challenging sequences, as demonstrated for Fmoc-Phe(4-F)-OH derivatives .
Q. What are the optimal conditions for Fmoc deprotection of this compound in sensitive peptide sequences?
- Deprotection Protocol :
- Standard piperidine/DMF (20% v/v, 2 × 5 min) is typically effective. For acid-sensitive sequences (e.g., with Boc groups), use milder bases like 4-methylpiperidine (0.1 M in DMF) .
- Ionic liquid-mediated deprotection (e.g., [BMIM][BF]) at room temperature can reduce side reactions, as validated for Fmoc-α-Me-2-F-Phe derivatives .
- Validation : Monitor deprotection via UV absorbance (301 nm for Fmoc-piperidine adduct) or MALDI-TOF of intermediate fragments.
Q. How can this compound be utilized to study peptide conformational stability?
- Applications :
- The cyano group’s dipole moment stabilizes β-turn structures in peptides, as observed in analogues like Fmoc-Phe(NO-OH). Use circular dichroism (CD) and 2D-NMR (NOESY) to analyze backbone dihedral angles .
- Incorporate into model peptides (e.g., gramicidin mimics) to assess membrane permeability via fluorescence quenching assays .
Q. What strategies mitigate stability issues of this compound during prolonged storage or synthesis?
- Stability Challenges : Hydrolysis of the nitrile to amide under acidic/basic conditions; Fmoc cleavage at elevated temperatures.
- Solutions :
- Store at -20°C under argon, with desiccant. Avoid prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage.
- Use fresh DMF for SPPS to prevent amine-catalyzed degradation, as recommended for Fmoc-Cys(Acm)-OH derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
